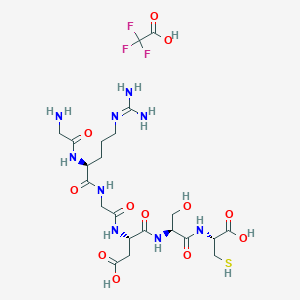

GRGDSC Trifluoroacetate

Description

GRGDSC Trifluoroacetate is the trifluoroacetate salt form of the hexapeptide Gly-Arg-Gly-Asp-Ser-Cys (GRGDSC). The RGD motif is renowned for its role in mediating cell adhesion by binding to integrin receptors, making this compound pivotal in biochemical and biomedical research . The trifluoroacetate counterion enhances the peptide’s solubility in aqueous buffers and stabilizes it during synthesis and storage, a common strategy for peptide salts . This compound is typically purified to >95% purity for experimental reliability, ensuring minimal interference in biological assays .

Properties

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N9O10S.C2HF3O2/c21-5-13(31)26-9(2-1-3-24-20(22)23)16(35)25-6-14(32)27-10(4-15(33)34)17(36)28-11(7-30)18(37)29-12(8-40)19(38)39;3-2(4,5)1(6)7/h9-12,30,40H,1-8,21H2,(H,25,35)(H,26,31)(H,27,32)(H,28,36)(H,29,37)(H,33,34)(H,38,39)(H4,22,23,24);(H,6,7)/t9-,10-,11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJHZAVXBAEVHB-AAQZBYNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36F3N9O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

GRGDSC trifluoroacetate is a synthetic peptide that has gained attention for its biological activity, particularly in the context of cell adhesion, tissue engineering, and regenerative medicine. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in various studies, and relevant findings from recent research.

1. Structure and Synthesis

GRGDSC is a cyclic peptide derived from the RGD (Arg-Gly-Asp) sequence, which is known to interact with integrin receptors on cell surfaces. The trifluoroacetate form enhances the solubility and stability of the peptide in biological environments. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide's structure and modifications .

The primary mechanism through which GRGDSC exerts its biological effects is by binding to integrins, specifically αvβ3 and α5β1. This interaction promotes cell adhesion, migration, and proliferation, which are crucial for tissue repair and regeneration. The cyclic nature of GRGDSC enhances its affinity for integrins compared to linear forms .

3.1 Cell Adhesion and Migration

Research has demonstrated that GRGDSC significantly enhances the adhesion of various cell types, including human mesenchymal stem cells (hMSCs) and endothelial cells. For instance, studies show that hydrogels functionalized with GRGDSC promote higher expression levels of collagen type II and aggrecan in hMSCs, indicating a positive effect on chondrogenesis .

Table 1: Effects of GRGDSC on Cell Adhesion

| Cell Type | Adhesion Increase (%) | Reference |

|---|---|---|

| Human MSCs | 3.9-fold | |

| Endothelial Cells | Significant | |

| Osteosarcoma Cells | Increased |

3.2 Tissue Engineering Applications

GRGDSC has been incorporated into various biomaterials to enhance their biocompatibility and promote tissue regeneration. For example, scaffolds containing GRGDSC have shown improved mechanical properties and cellular responses in cartilage tissue engineering applications .

4. Case Studies

Several case studies illustrate the practical applications of GRGDSC in biomedical research:

-

Case Study 1: Cartilage Regeneration

A study involving hMSCs in a hydrogel matrix showed that the presence of GRGDSC led to a significant increase in extracellular matrix production and enhanced chondrogenic differentiation compared to controls without the peptide . -

Case Study 2: Bone Tissue Engineering

In vivo experiments using PMMA beads functionalized with GRGDSC demonstrated improved osteointegration when implanted in rabbit models, highlighting its potential for enhancing bone repair processes .

5. Conclusion

This compound is a potent bioactive peptide with significant implications for cell adhesion and tissue engineering. Its ability to interact with integrins facilitates enhanced cellular responses crucial for tissue regeneration. Future research should focus on exploring its full therapeutic potential across various biomedical applications.

Scientific Research Applications

Cell Adhesion and Migration Studies

The GRGDSC peptide has been extensively studied for its role in promoting cell adhesion and migration. It mimics the extracellular matrix (ECM), allowing researchers to evaluate how cells interact with synthetic substrates.

- Case Study : A study compared the adhesion of HT1080 fibrosarcoma cells on surfaces coated with GRGDSC versus uncoated surfaces. The results indicated that cells on GRGDSC-modified substrates exhibited significantly higher adhesion densities, illustrating the effectiveness of this peptide in enhancing cell-substrate interactions .

Tissue Engineering

In tissue engineering, GRGDSC trifluoroacetate is utilized to functionalize biomaterials, promoting cellular responses necessary for tissue regeneration.

- Hydrogel Applications : Research has shown that hydrogels functionalized with GRGDSC can support the proliferation and differentiation of stem cells. For instance, human embryonic stem (hES) cells cultured on GRGDSC-functionalized hydrogels maintained pluripotency markers and displayed enhanced self-renewal capabilities over extended culture periods .

Drug Delivery Systems

GRGDSC is also being explored for its potential in drug delivery systems, particularly in targeted therapies.

- Targeted Delivery : By conjugating drugs to carriers that present GRGDSC peptides, researchers aim to enhance the targeting of therapeutic agents to specific cell types expressing integrin receptors. This approach could improve the efficacy of treatments while minimizing side effects .

Cancer Research

The ability of GRGDSC to influence cell behavior makes it a valuable tool in cancer research.

- Tumor Microenvironment Studies : Investigations into how cancer cells interact with their microenvironment often employ GRGDSC to mimic ECM conditions. This allows for the study of cancer cell migration, invasion, and response to therapies .

Biomaterial Development

The incorporation of GRGDSC into biomaterials enhances their biocompatibility and functionality.

- Material Characterization : Studies have shown that materials presenting GRGDSC exhibit improved integration with host tissues, making them suitable for applications such as implants and scaffolds in regenerative medicine .

Data Tables

Comparison with Similar Compounds

Research Findings and Key Differentiators

- Biological vs. Industrial Use : GRGDSC’s RGD motif drives its application in tissue engineering and cancer research, while other trifluoroacetates (e.g., cesium salts) serve niche technical roles .

- Safety Profiles : Peptide trifluoroacetates (GRGDSC, Tachyplesin I) require standard biosafety protocols, whereas ethyl trifluoroacetate demands stringent flammability controls .

- Counterion Role : The trifluoroacetate ion universally enhances solubility but is incidental in small molecules (e.g., ethyl ester) versus critical for peptide charge balance .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) for GRGDSC Peptide Backbone

The core peptide sequence of GRGDSC (Gly-Arg-Gly-Asp-Ser-Cys) is synthesized primarily by solid-phase peptide synthesis (SPPS) , a standard and robust method for assembling peptides with high purity and yield. The SPPS process involves:

- Sequential coupling of protected amino acids on a solid resin support.

- Use of activating agents to form peptide bonds.

- Repetitive cycles of deprotection and coupling to elongate the peptide chain.

- Final cleavage from the resin and side-chain deprotection using trifluoroacetic acid (TFA).

This method allows precise control over the peptide sequence and facilitates the incorporation of cysteine at the C-terminal for subsequent modifications or cyclization.

Trifluoroacetate Salt Formation

After peptide synthesis, the peptide is typically isolated as a trifluoroacetate salt. The trifluoroacetate counterion is introduced during the cleavage step from the resin, where TFA is used as a strong acid to remove protecting groups and release the peptide. The resulting peptide trifluoroacetate salt exhibits enhanced solubility and stability for biological applications.

Mechanistic Insights into Trifluoroacetylation During SPPS

A significant consideration in the preparation of GRGDSC Trifluoroacetate is the potential for trifluoroacetylation side reactions during TFA cleavage. Research has elucidated a novel mechanism where trifluoroacetyl groups can transfer from trifluoroacetoxymethyl groups on the resin to amine groups on the peptide. This reaction occurs during neutralization steps post-cleavage and can affect peptide purity and function.

- The trifluoroacetoxymethyl groups form on the resin during TFA treatment.

- These groups can react with α-amino groups on the peptide, leading to trifluoroacetylated impurities.

- Neutralization with tertiary amines facilitates the transfer reaction.

Understanding this mechanism is critical for optimizing cleavage and purification protocols to minimize unwanted modifications.

Enhanced Chemical Ligation in Trifluoroacetic Acid Medium

Advanced methods for peptide assembly, such as enhanced native chemical ligation (NCL) in trifluoroacetic acid, have been developed to improve the synthesis of difficult peptides like GRGDSC. This approach involves:

- Conjugation of peptide thioesters with 1,3-dithiol-containing peptides in TFA.

- Rapid formation of thioacetal-linked intermediates.

- Postligation treatment to yield native amide bonds with high efficiency (up to 97% yield).

- The TFA medium prevents peptide aggregation and facilitates solubilization.

This method allows efficient synthesis of peptides with challenging sequences or post-translational modifications, relevant for GRGDSC analogs or derivatives.

Preparation of Trifluoroacetate Reagents

The trifluoroacetate ion used in forming the peptide salt is prepared industrially by neutralizing trifluoroacetic acid with alkali metal bases (e.g., sodium carbonate) in alcohol solvents such as isobutanol or 2-butanol. Key steps include:

- Neutralization of trifluoroacetic acid with sodium carbonate in refluxing alcohol.

- Distillation and solvent addition to precipitate sodium trifluoroacetate crystals.

- Filtration and drying to yield high-purity anhydrous sodium trifluoroacetate with yields around 97-99%.

Alternative preparation methods involve reaction of trifluoroacetyl fluoride with potassium fluoride in propanol and organic solvents, followed by filtration and rectification to obtain trifluoroacetate salts.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Practical Considerations

- The use of trifluoroacetic acid in peptide cleavage is indispensable but requires careful management to prevent trifluoroacetylation side reactions that can alter peptide function.

- Enhanced native chemical ligation in TFA has been demonstrated to improve synthesis efficiency for peptides similar to GRGDSC, especially those prone to aggregation.

- Industrial-scale preparation of trifluoroacetate salts ensures availability of high-purity reagents critical for peptide salt formation.

- Optimization of reaction times (typically 0.5–6 hours) and temperatures (5–65 °C) during trifluoroacetate preparation impacts yield and purity.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing GRGDSC Trifluoroacetate, and how can purity be ensured?

- Methodology : this compound is synthesized via solid-phase peptide synthesis (SPPS) . The process involves sequential coupling of protected amino acids (e.g., Gly, Arg, Asp) on a resin, followed by cleavage and cyclization. The trifluoroacetate counterion is introduced during purification using ion-exchange chromatography or reverse-phase HPLC .

- Purity Assurance : Post-synthesis, analytical HPLC (98% purity threshold) and mass spectrometry (e.g., MALDI-TOF) are used to confirm structural integrity. Batch consistency is validated through retention time reproducibility and impurity profiling .

Q. How should researchers assess the stability of this compound under experimental conditions?

- Stability Protocols :

- Temperature : Store lyophilized peptide at -20°C; avoid repeated freeze-thaw cycles.

- Solution Stability : Test aqueous solutions at pH 5–7 for aggregation via dynamic light scattering (DLS).

- Long-Term Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to predict degradation pathways (e.g., oxidation of cysteine residues) .

Q. What functional assays are suitable for studying this compound’s role in cell adhesion?

- Assays :

- Cell Adhesion Inhibition : Coat plates with integrin-binding proteins (e.g., fibronectin) and measure inhibition using GRGDSC at varying concentrations (IC₅₀ determination via ELISA).

- Flow Cytometry : Quantify integrin receptor binding using fluorescently labeled GRGDSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

- Analytical Approach :

- Comparative Assays : Replicate studies using standardized conditions (e.g., SPR vs. fluorescence polarization).

- Buffer Optimization : Account for ionic strength and pH variations, which alter integrin conformation.

- Data Normalization : Use reference compounds (e.g., cyclic RGD peptides) to calibrate assay sensitivity .

- Example Contradiction : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. HUVEC). Validate using isogenic cell models .

Q. What strategies optimize this compound synthesis yield while minimizing trifluoroacetate byproducts?

- Design of Experiments (DoE) :

- Variables : Coupling time, resin loading, and cleavage duration.

- Response Optimization : Maximize yield (>85%) while reducing trifluoroacetate residues (<0.1% via LC-MS).

- Byproduct Mitigation : Replace TFA in cleavage cocktails with acetic acid/formic acid mixtures .

Q. How do environmental factors influence the persistence of trifluoroacetate residues from GRGDSC in laboratory waste?

- Environmental Analysis :

- Degradation Studies : Use isotopic tracing (δ¹⁸O, δ¹³C) to monitor trifluoroacetate breakdown in aqueous systems.

- Ecotoxicity Screening : Assess microbial toxicity in wastewater models using LC₅₀ assays (e.g., Daphnia magna exposure) .

Key Considerations for Researchers

- Environmental Compliance : Follow TSCA R&D exemption guidelines (40 CFR 720.36) for trifluoroacetate handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.